Molecular Weight as a Determinant of Physicochemical Profile and PK Predictability
N-[2-(benzylsulfamoyl)ethyl]benzamide possesses a molecular weight of 318.4 g/mol, which positions it favorably within the 'Lipinski Rule of Five' space (MW ≤ 500) for oral bioavailability . This is a key differentiator from more complex, high-molecular-weight analogs in the sulfamoylbenzamide class that are often designed for specific, high-affinity binding but suffer from poor pharmacokinetic properties .
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 318.4 |
| Comparator Or Baseline | Exemplar High-MW Sulfamoylbenzamide Derivative (e.g., TH470, MedChemExpress) |
| Quantified Difference | MW is 287.33 g/mol lower than comparator (605.73 g/mol) |
| Conditions | Calculated from molecular formula (C16H18N2O3S) and compared to published data for related analogs |
Why This Matters
A lower molecular weight suggests a more favorable starting point for lead optimization, with a higher probability of achieving desirable oral absorption and distribution properties compared to bulkier analogs.
